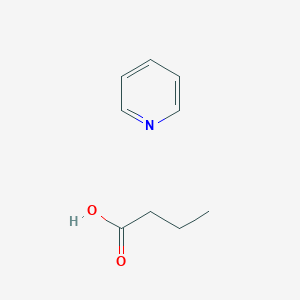
Butanoic acid--pyridine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid–pyridine (1/1) is a compound formed by the combination of butanoic acid and pyridine in a 1:1 molar ratio. Butanoic acid, also known as butyric acid, is a carboxylic acid with the chemical formula C₄H₈O₂. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid–pyridine (1/1) typically involves the reaction of butanoic acid with pyridine. This can be achieved through a simple acid-base reaction where butanoic acid acts as the acid and pyridine acts as the base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions. The reaction can be represented as follows:
C4H8O2+C5H5N→C4H7O2C5H5N
Industrial Production Methods
In an industrial setting, the production of butanoic acid–pyridine (1/1) can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Butanoic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The butanoic acid component can be oxidized to form butanoic acid derivatives.
Reduction: The pyridine component can be reduced to form piperidine.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products Formed
Oxidation: Butanoic acid derivatives such as butanone and butanal.
Reduction: Piperidine and other reduced pyridine derivatives.
Substitution: Various substituted butanoic acid and pyridine derivatives.
科学研究应用
Butanoic acid–pyridine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of butanoic acid–pyridine (1/1) involves the interaction of its components with various molecular targets and pathways. Butanoic acid can act as a ligand for G-protein coupled receptors (GPCRs) and influence cellular signaling pathways. Pyridine can interact with enzymes and other proteins, modulating their activity and function. The combined effects of these interactions contribute to the compound’s overall biological and chemical properties.
相似化合物的比较
Similar Compounds
Acetic acid–pyridine (1/1): Similar in structure but with a shorter carbon chain in the acid component.
Propanoic acid–pyridine (1/1): Similar in structure but with a three-carbon chain in the acid component.
Hexanoic acid–pyridine (1/1): Similar in structure but with a six-carbon chain in the acid component.
Uniqueness
Butanoic acid–pyridine (1/1) is unique due to its specific combination of butanoic acid and pyridine, which imparts distinct chemical and biological properties. The four-carbon chain of butanoic acid provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of pyridine enhances its reactivity and potential for forming diverse derivatives.
属性
CAS 编号 |
63012-16-8 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
butanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C4H8O2/c1-2-4-6-5-3-1;1-2-3-4(5)6/h1-5H;2-3H2,1H3,(H,5,6) |
InChI 键 |
FHFJFSSWKDKHHG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)O.C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

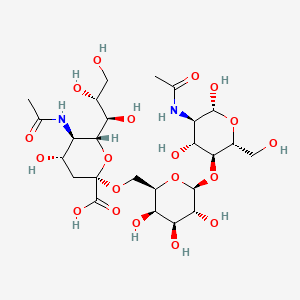

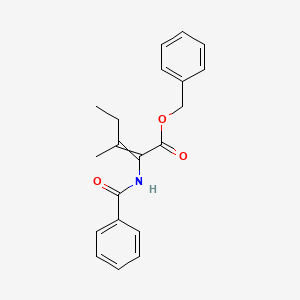
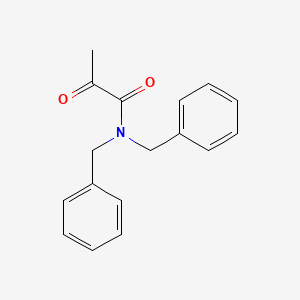
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


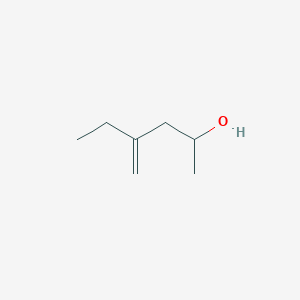
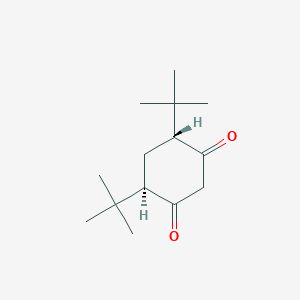

![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
